(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a complex organic compound featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate ester with an amine under basic conditions.
Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of benzo[d][1,3]dioxole and a halogenated acrylamide intermediate.
Attachment of the Furan and Thiophene Groups: The final step involves the addition of the furan and thiophene groups, which can be achieved through a Michael addition reaction, where the nucleophilic furan and thiophene derivatives attack the electrophilic acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure may offer advantages over existing drugs.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its aromatic rings and functional groups provide opportunities for creating polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups could form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxyethyl)acrylamide: Lacks the furan and thiophene groups, potentially resulting in different biological and chemical properties.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide: Contains the thiophene group but not the furan group, which may affect its reactivity and applications.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)ethyl)acrylamide: Contains the furan group but not the thiophene group, leading to different chemical behavior.
Uniqueness
The presence of both furan and thiophene groups in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, offering a broader range of applications in various fields.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(8-6-14-5-7-15-16(11-14)26-13-25-15)21-12-20(23,17-3-1-9-24-17)18-4-2-10-27-18/h1-11,23H,12-13H2,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHCWEXQFGEPNG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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